molecular formula C16H16FN3O B14978738 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14978738
M. Wt: 285.32 g/mol
InChI Key: YGUHCAZYXNIEDS-UHFFFAOYSA-N
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Description

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 4-fluoroaniline with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    4-fluoroaniline: A precursor used in the synthesis of the target compound.

    Other benzimidazole derivatives: Compounds with similar structures but different substituents.

Uniqueness

5-{[(4-fluorophenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

5-[(4-fluoroanilino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C16H16FN3O/c1-19-14-8-3-11(9-15(14)20(2)16(19)21)10-18-13-6-4-12(17)5-7-13/h3-9,18H,10H2,1-2H3

InChI Key

YGUHCAZYXNIEDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)F)N(C1=O)C

Origin of Product

United States

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